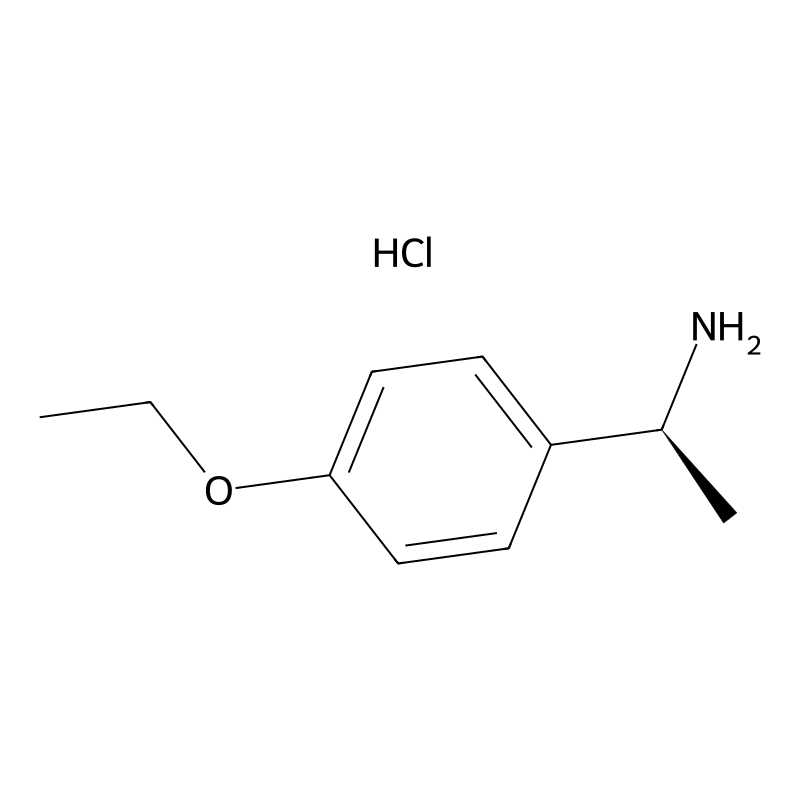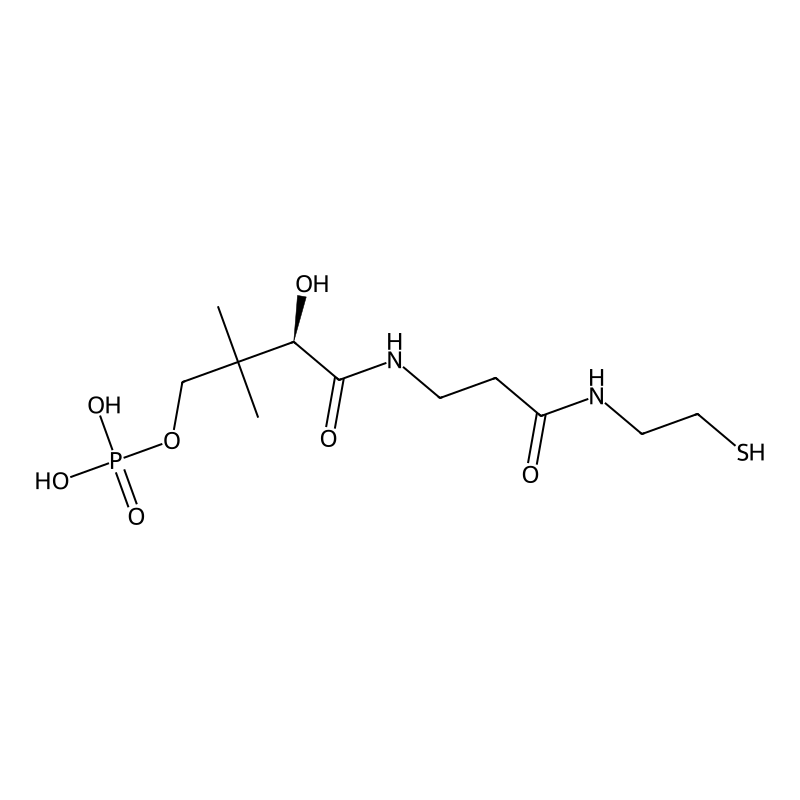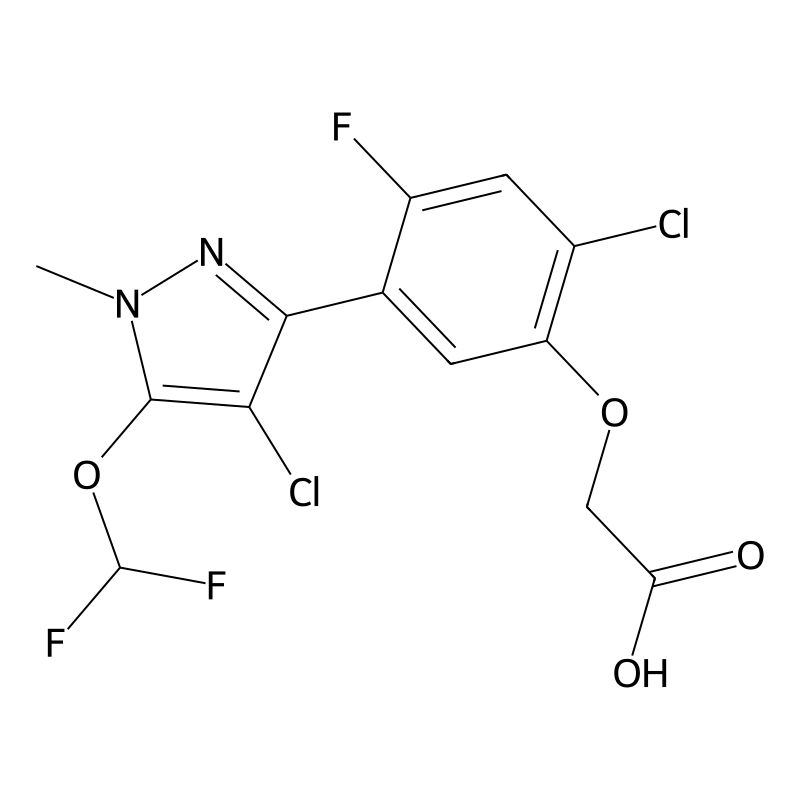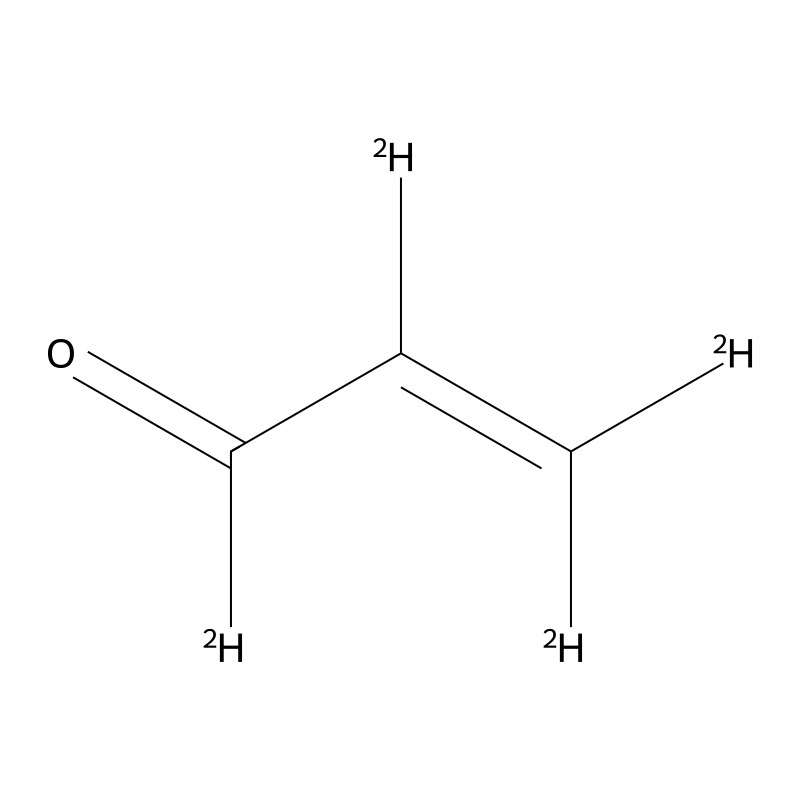(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an amine group. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of approximately 201.69 g/mol. The compound is primarily used in research settings and has garnered attention due to its potential biological activities and applications in medicinal chemistry .
- N-Alkylation: The amine group can react with alkyl halides to form secondary or tertiary amines.
- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
- Formation of Salts: As a hydrochloride salt, it can interact with bases to regenerate the free amine.
These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility.
Research indicates that (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride exhibits several biological activities, particularly in the realm of neuropharmacology. It has shown potential as a serotonin receptor modulator, which could have implications for treating mood disorders and other neurological conditions. Additionally, the compound's structural similarity to other psychoactive substances suggests possible interactions with various neurotransmitter systems, including dopaminergic and adrenergic pathways .
The synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the following steps:
- Starting Materials: The synthesis often begins with 4-ethoxybenzaldehyde and ethylamine.
- Reductive Amination: The aldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent (such as sodium cyanoborohydride) to yield the corresponding amine.
- Hydrochloride Formation: The resultant amine is then reacted with hydrochloric acid to form the hydrochloride salt.
This process allows for the efficient production of the compound while maintaining its chirality .
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride has several applications, particularly in:
- Pharmaceutical Research: Its potential as a therapeutic agent in treating psychiatric disorders is under investigation.
- Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
- Biochemical Studies: Employed in studies examining neurotransmitter interactions and receptor binding affinities.
Interaction studies involving (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride have focused on its effects on various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety levels. Additionally, studies have explored its potential effects on dopamine receptors, which could provide insights into its role in neuropharmacology .
Several compounds share structural similarities with (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C₁₀H₁₅ClFNO | Contains a fluorine atom; potential for altered receptor interaction |
| 1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Lacks the ethoxy group; different pharmacological profile |
| (S)-(-)-1-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | Features a methoxy group instead; may exhibit different activity |
The uniqueness of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride lies in its specific ethoxy substitution on the phenyl ring, which may influence its solubility and interaction with biological targets compared to other similar compounds .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








